molecular formula C5H9NO2 B029154 5-Hydroxy-1-methylpyrrolidin-2-one CAS No. 41194-00-7

5-Hydroxy-1-methylpyrrolidin-2-one

Cat. No. B029154
CAS RN: 41194-00-7
M. Wt: 115.13 g/mol
InChI Key: RMBHYULORNYSOB-UHFFFAOYSA-N
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Description

5-Hydroxy-1-methylpyrrolidin-2-one is a hydroxypyrrolidine compound with significance in various chemical syntheses and biological activities. This compound is involved in the synthesis of complex molecules and has been the subject of numerous research efforts to understand its properties and synthesis methods.

Synthesis Analysis

The synthesis of 5-Hydroxy-1-methylpyrrolidin-2-one and related hydroxypyrrolidines has been explored through various methods. One notable approach involves the reductive annulation of β-iminochlorohydrins, providing rapid access to 2,5-disubstituted 3-hydroxypyrrolidines (Draper & Britton, 2010). Another method includes the synthesis from 1,2-diaza-1,3-butadienes and aldehydes, leading to 5-hydroxy-1-aminopyrroline derivatives through domino reactions (Attanasi et al., 2002).

Molecular Structure Analysis

The molecular structure of 5-Hydroxy-1-methylpyrrolidin-2-one has been elucidated through various spectroscopic and crystallographic techniques. A study by Azmy et al. (2021) details the crystallographic and spectroscopic characterization of a novel antitumor and antimicrobial hydroxypyrrolidin-2-one derivative, providing insights into the molecular geometry and electronic structure of similar compounds (Azmy et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving 5-Hydroxy-1-methylpyrrolidin-2-one are varied, including its use as a precursor for further functionalization. The compound participates in reactions such as halolactamization-hydroxylation, demonstrating its utility in synthesizing halogenated derivatives (Ma & Xie, 2000).

Physical Properties Analysis

The physical properties of 5-Hydroxy-1-methylpyrrolidin-2-one, such as solubility, melting point, and boiling point, are crucial for its application in chemical syntheses. While specific studies on these properties are not detailed in the provided references, they are typically determined through experimental characterization in the context of synthesis and application studies.

Chemical Properties Analysis

The chemical properties of 5-Hydroxy-1-methylpyrrolidin-2-one, including its reactivity, stability, and functional group interactions, are key to its role in organic synthesis and potential biological activities. The compound's ability to undergo nucleophilic attacks and participate in ring closure reactions highlights its versatility in chemical synthesis (Azmy et al., 2018).

Scientific Research Applications

Pyrrolones and pyrrolidinones are five-membered heterocycles and are versatile lead compounds for designing powerful bioactive agents . They are among the most essential heterocyclic pharmacophores inducing prominent pharmaceutical effects . This group of compounds has diverse biological activities like antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, etc .

Pyrrolidin-2-one is a five-membered lactam present in both natural and synthetic compounds . It has been used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives .

Pyrrolidin-2-one is a five-membered lactam present in both natural and synthetic compounds . It has been used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives .

  • Petrochemical Industry : NMP is used to recover certain hydrocarbons generated in the processing of petrochemicals, such as the recovery of 1,3-butadiene and acetylene .
  • Polymer Industry : Its good solvency properties have led to NMP’s use to dissolve a wide range of polymers .
  • Battery Industry : NMP is used heavily in lithium-ion battery fabrication, as a solvent for electrode preparation, because NMP has a unique ability to dissolve polyvinylidene difluoride binder .
  • Pharmaceutical Industry : In the pharmaceutical industry, N-Methyl-2-pyrrolidone is used in the formulation for drugs by both oral and transdermal delivery routes .
  • Catalytic Cycle : The use of N-Methylpyrrolidinone in a catalytic cycle employing O2 and H2 in the presence of transition metal catalysts provides a regenerative hydroperoxide system .

Safety And Hazards

Safety information for 5-Hydroxy-1-methylpyrrolidin-2-one indicates that it should be handled with care. Contact with skin and eyes should be avoided, and appropriate exhaust ventilation should be provided at places where dust is formed .

Future Directions

The pyrrolidine ring, which is a part of the 5-Hydroxy-1-methylpyrrolidin-2-one structure, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future directions of research on this compound could involve exploring the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing the three-dimensional coverage due to the non-planarity of the ring .

properties

IUPAC Name

5-hydroxy-1-methylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-6-4(7)2-3-5(6)8/h4,7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMBHYULORNYSOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CCC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50423780
Record name 5-hydroxy-1-methylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50423780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-1-methylpyrrolidin-2-one

CAS RN

41194-00-7
Record name 5-hydroxy-1-methylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50423780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Hydroxy-N-methyl-2-pyrrolidoneethyl ether
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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